molecular formula C17H23Cl2N7 B12900966 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine CAS No. 51386-95-9

1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine

Cat. No.: B12900966
CAS No.: 51386-95-9
M. Wt: 396.3 g/mol
InChI Key: UQSICRIQSJCNHK-UHFFFAOYSA-N
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Description

This compound features a guanidine core linked to a 3,4-dichlorophenyl group and a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methyl group at position 6 and an amino group at position 4, which is further substituted with a 1-(dimethylamino)propan-2-yl chain. The dimethylamino group may enhance solubility and modulate membrane permeability .

Properties

CAS No.

51386-95-9

Molecular Formula

C17H23Cl2N7

Molecular Weight

396.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[4-[1-(dimethylamino)propan-2-ylamino]-6-methylpyrimidin-2-yl]guanidine

InChI

InChI=1S/C17H23Cl2N7/c1-10-7-15(21-11(2)9-26(3)4)24-17(22-10)25-16(20)23-12-5-6-13(18)14(19)8-12/h5-8,11H,9H2,1-4H3,(H4,20,21,22,23,24,25)

InChI Key

UQSICRIQSJCNHK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,4-dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine generally follows a convergent approach:

  • Construction of the substituted pyrimidine core bearing the 6-methyl and 4-amino substituents.
  • Introduction of the 1-(dimethylamino)propan-2-yl side chain via nucleophilic substitution or reductive amination.
  • Guanidine functionalization at the 2-position of the pyrimidine ring.
  • Coupling with the 3,4-dichlorophenyl moiety, often via nucleophilic aromatic substitution or amide bond formation.

Preparation of the Substituted Pyrimidine Intermediate

The pyrimidine ring substituted at the 4- and 6-positions is typically synthesized by condensation reactions involving amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors.

  • According to patent WO2014106800A2, substituted 2-amino pyrimidine derivatives are prepared by reacting suitable aminopyrimidine intermediates with alkylating agents to introduce side chains such as 1-(dimethylamino)propan-2-yl groups under controlled conditions.
  • The 6-methyl substitution is introduced either by using methyl-substituted starting materials or by methylation reactions post ring formation.

Introduction of the 1-(Dimethylamino)propan-2-yl Side Chain

  • The 1-(dimethylamino)propan-2-yl substituent is commonly introduced via nucleophilic substitution of a leaving group (e.g., halide) on the pyrimidine ring with a suitable amine or via reductive amination of a corresponding aldehyde intermediate.
  • Reductive amination protocols using sodium cyanoborohydride or sodium triacetoxyborohydride in solvents like methanol or dichloromethane are standard to achieve this transformation with high selectivity and yield.

Guanidine Functionalization

  • The guanidine moiety is introduced by reacting the amino-substituted pyrimidine intermediate with guanidine derivatives or guanylating agents.
  • Typical guanylating agents include cyanamide, S-methylisothiourea, or carbodiimides under basic or acidic conditions to form the guanidine linkage at the 2-position of the pyrimidine ring.
  • The reaction conditions are optimized to avoid side reactions and to ensure selective guanidine formation.

Coupling with 3,4-Dichlorophenyl Group

  • The 3,4-dichlorophenyl substituent is introduced either by direct nucleophilic aromatic substitution on a chlorinated pyrimidine intermediate or by coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling if the intermediate bears suitable leaving groups or boronic acid derivatives.
  • Alternatively, the 3,4-dichlorophenyl group can be introduced via amide bond formation if the synthetic route involves carboxylic acid or acid chloride intermediates.

Purification and Characterization

  • The crude products are purified by silica gel chromatography or preparative HPLC to achieve high purity (>95%).
  • Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core synthesis Amidines + β-dicarbonyl compounds, reflux 60-80 Methyl substitution introduced here
Side chain introduction Reductive amination with dimethylamino propanal, NaBH3CN, MeOH 70-85 High selectivity for 1-(dimethylamino)propan-2-yl group
Guanidine formation Guanidine or S-methylisothiourea, base, RT 65-75 Selective guanidine formation at 2-position
3,4-Dichlorophenyl coupling Nucleophilic aromatic substitution or Pd-catalyzed coupling 50-70 Depends on leaving groups and catalyst used
Purification Silica gel chromatography or preparative HPLC - Purity >95% confirmed by NMR and LCMS

Research Findings and Optimization Notes

  • The patent WO2014106800A2 provides detailed synthetic routes for substituted 2-amino pyrimidine derivatives structurally related to the target compound, emphasizing the importance of controlling reaction conditions to avoid side reactions and optimize yields.
  • Reductive amination is a preferred method for introducing the dimethylamino side chain due to its mild conditions and high chemoselectivity.
  • Guanidine formation requires careful pH control and stoichiometry to prevent polymerization or side product formation.
  • The choice of coupling method for the 3,4-dichlorophenyl group depends on the availability of functional groups on intermediates; Pd-catalyzed cross-coupling offers versatility but requires careful catalyst and ligand selection.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl ring, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Scaffolds

Compound A : 1-[3,4-Dichlorophenyl]-3-[4-[[2-(Diisopropylamino)ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine
  • Key Differences: The diisopropylaminoethyl substituent introduces steric bulk and increased lipophilicity compared to the dimethylaminopropan-2-yl group in the target compound.
  • Implications : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility. Diisopropyl groups could hinder binding to polar targets .
Compound B : 1-[3,4-Dichlorophenyl]-3-[4-[[3-(3-Hydroxypiperidino)propyl]amino]-6-methyl-2-pyrimidinyl]guanidine
  • Key Differences : The 3-hydroxypiperidinylpropyl group adds a hydroxyl moiety and a cyclic amine.
  • The piperidine ring may confer rigidity, affecting conformational flexibility during target binding .
Compound C : 1-[3,4-Dichlorophenyl]-3-[4-Methyl-6-[(4-piperidinylmethyl)amino]-2-pyrimidinyl]guanidine
  • Key Differences: Piperidinylmethyl substituent replaces the dimethylaminopropan-2-yl chain.
  • Implications : Increased basicity from the piperidine nitrogen could enhance ionic interactions with acidic residues in targets. The larger ring system might reduce off-target effects .

Analogues with Pyridine Scaffolds

Compound D : 1-[6-(2,3-Dichlorophenyl)pyridin-2-yl]guanidine Trifluoroacetate
  • Key Differences : Pyridine replaces pyrimidine, with chlorine atoms at positions 2 and 3 on the phenyl ring.
  • Altered chlorine positions may shift hydrophobic interactions in binding pockets .
Compound E : 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride
  • Key Differences: Iodoanilino substituent and pyrimidinium ion (protonated nitrogen).
  • Implications : The iodine atom increases molecular weight and may enable radio-labeling. Protonation at N1 stabilizes the structure but reduces nucleophilicity .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine (CAS No. 51386-95-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a dichlorophenyl group, a guanidine moiety, and a pyrimidine derivative. Its molecular formula is C17H23Cl2N7C_{17}H_{23}Cl_2N_7, with a molecular weight of 396.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundIC50 (μmol/L)COX-1 InhibitionCOX-2 Inhibition
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidineTBDTBDTBD
Celecoxib0.04 ± 0.01ModerateHigh
Indomethacin9.17HighModerate

Note: TBD indicates that specific IC50 values need to be determined in future studies.

The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of COX enzymes, which are critical in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Preliminary data suggest that the compound may selectively inhibit COX-2 over COX-1, which is desirable to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

In addition to its anti-inflammatory properties, there is emerging evidence regarding the antimicrobial activity of this compound. Studies have demonstrated that similar derivatives possess activity against various pathogens.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD
Pseudomonas aeruginosaTBD
Candida albicansTBD

Note: Further investigations are required to establish specific MIC values for this compound.

Case Studies and Research Findings

A study conducted by Tageldin et al. investigated the anti-inflammatory effects of various pyrimidine derivatives in vivo using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation comparable to established NSAIDs like indomethacin.

Another relevant study focused on the structure–activity relationships (SARs) among similar compounds, revealing that modifications in the chemical structure could enhance biological activity. These findings underscore the importance of chemical diversity in developing new therapeutic agents.

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